molecular formula C12H16N2O2 B3092832 2-Amino-1-(3-hydroxy-1-azetidinyl)-3-phenyl-1-propanone CAS No. 1236264-30-4

2-Amino-1-(3-hydroxy-1-azetidinyl)-3-phenyl-1-propanone

Cat. No. B3092832
CAS RN: 1236264-30-4
M. Wt: 220.27 g/mol
InChI Key: LFVXINNUOAXXAV-UHFFFAOYSA-N
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Description

The compound “2-Amino-1-(3-hydroxy-1-azetidinyl)-3-phenyl-1-propanone” is an amino acid derivative. It has a molecular formula of C6H12N2O2 and a molecular weight of 144.17 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-1-(3-hydroxy-1-azetidinyl)-3-phenyl-1-propanone” are not fully detailed in the available resources. The compound has a molecular weight of 144.17 g/mol . Other properties such as density, boiling point, melting point, and flash point are not specified .

Scientific Research Applications

Synthesis and Transformation of Cyclic β-Amino Acids

Cyclic β-amino acids are of significant interest due to their biological relevance and impact in drug research. Metathesis reactions, including ring-opening, ring-closing, and cross metathesis, are widely utilized for synthesizing alicyclic β-amino acids and densely functionalized derivatives. These synthetic routes offer selective and stereocontrolled methodologies that are versatile, robust, and efficient, highlighting the compound's utility in the development of new molecular entities in synthetic and medicinal chemistry (Kiss, Kardos, Vass, & Fülöp, 2018).

Rearrangement of β-Amino Alcohols

The rearrangement of β-amino alcohols through aziridinium intermediates is a crucial synthetic approach for generating amines. This process is influenced by the nature of nucleophiles and substituents, affecting the outcome ratio of amines. Such transformations underscore the compound's role in synthetic pathways leading to novel chemical entities (Métro, Duthion, Gomez Pardo, & Cossy, 2010).

Hydroxy Acids in Cosmetic and Therapeutic Formulations

Hydroxy acids, including α-hydroxy acids, β-hydroxy acids, and related compounds, are extensively used in cosmetics and therapeutics for their beneficial skin effects. The compound's relevance in synthesizing hydroxy acid derivatives illustrates its importance in formulations aimed at treating photoaging, acne, and other skin conditions, demonstrating a wide range of applications from cosmetic enhancements to therapeutic interventions (Kornhauser, Coelho, & Hearing, 2010).

Advanced Oxidation Processes for Degradation of Hazardous Compounds

Advanced oxidation processes (AOPs) have been effective in mineralizing nitrogen-containing compounds, which are resistant to conventional degradation methods. The degradation of nitrogen-containing amino and azo compounds using AOPs highlights the potential for improving water treatment technologies and addressing global concerns regarding the presence of toxic substances in water. This area of research emphasizes the compound's utility in environmental applications, focusing on the degradation efficiencies, reaction mechanisms, and optimization of process parameters (Bhat & Gogate, 2021).

properties

IUPAC Name

2-amino-1-(3-hydroxyazetidin-1-yl)-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-11(6-9-4-2-1-3-5-9)12(16)14-7-10(15)8-14/h1-5,10-11,15H,6-8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVXINNUOAXXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C(CC2=CC=CC=C2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601203895
Record name 2-Amino-1-(3-hydroxy-1-azetidinyl)-3-phenyl-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601203895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(3-hydroxy-1-azetidinyl)-3-phenyl-1-propanone

CAS RN

1236264-30-4
Record name 2-Amino-1-(3-hydroxy-1-azetidinyl)-3-phenyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236264-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-1-(3-hydroxy-1-azetidinyl)-3-phenyl-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601203895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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